molecular formula C18H16Cl3N3O2S B2631290 4-[4-(2,4,5-trichlorophenyl)sulfonylpiperazin-1-yl]-1H-indole CAS No. 256458-61-4

4-[4-(2,4,5-trichlorophenyl)sulfonylpiperazin-1-yl]-1H-indole

Cat. No.: B2631290
CAS No.: 256458-61-4
M. Wt: 444.76
InChI Key: UTDWZRUBNJOOBA-UHFFFAOYSA-N
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Description

The compound “4-[4-(2,4,5-trichlorophenyl)sulfonylpiperazin-1-yl]-1H-indole” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound . It’s important to note that the compound contains a trichlorophenyl group, a sulfonyl group, and a piperazine group, all attached to an indole group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex, given the presence of multiple functional groups. The trichlorophenyl group would contribute to the overall polarity of the molecule, while the piperazine group would likely introduce some degree of flexibility into the molecule’s structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the various functional groups. For example, the trichlorophenyl group might undergo nucleophilic aromatic substitution reactions, while the piperazine group might participate in reactions with electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trichlorophenyl group might increase the compound’s lipophilicity, while the piperazine group might enhance its solubility in polar solvents .

Future Directions

The future research directions for this compound could include further studies to elucidate its synthesis, structure, reactivity, mechanism of action, and safety profile. Additionally, given the potential biological activity of this compound, it might be worthwhile to investigate its potential applications in fields such as medicinal chemistry .

Properties

IUPAC Name

4-[4-(2,4,5-trichlorophenyl)sulfonylpiperazin-1-yl]-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl3N3O2S/c19-13-10-15(21)18(11-14(13)20)27(25,26)24-8-6-23(7-9-24)17-3-1-2-16-12(17)4-5-22-16/h1-5,10-11,22H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTDWZRUBNJOOBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC3=C2C=CN3)S(=O)(=O)C4=CC(=C(C=C4Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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